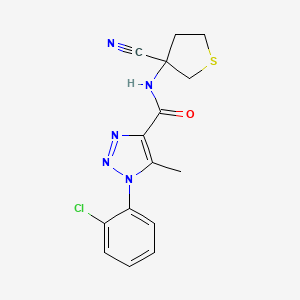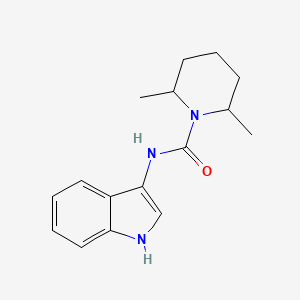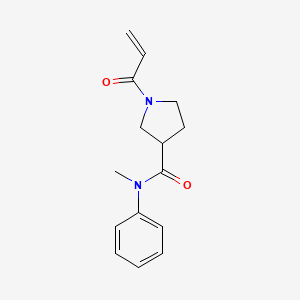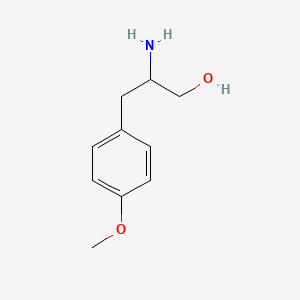![molecular formula C8H13NO3 B2674349 N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide CAS No. 2305483-51-4](/img/structure/B2674349.png)
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide, also known as HOPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOPA is a chiral molecule that belongs to the class of oxanamides. It has a unique structure that makes it an attractive candidate for use in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide is not well understood. However, it is believed that N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide acts as a nucleophile in various reactions, including the synthesis of various compounds. N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide may also act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide. However, studies have shown that N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has low toxicity and is not mutagenic or genotoxic.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is stable under normal laboratory conditions. However, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has several limitations, including its limited solubility in water and its high cost.
Orientations Futures
There are several future directions for research on N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide. One potential area of research is the synthesis of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide derivatives with improved properties for use in various applications. Another area of research is the investigation of the mechanism of action of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide and its potential applications in various reactions. Additionally, research could focus on the development of new synthetic methods for the synthesis of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide and its derivatives.
Méthodes De Synthèse
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide can be synthesized using several methods, including the reaction of 2-bromoacetaldehyde diethyl acetal with methyl 3-aminocrotonate, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of methyl 3-aminocrotonate with 2,3-epoxypropionaldehyde in the presence of a chiral catalyst.
Applications De Recherche Scientifique
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In organic synthesis, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. In materials science, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a precursor for the synthesis of various polymers and other materials.
Propriétés
IUPAC Name |
N-[(3S,4R)-3-hydroxyoxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-8(11)9-6-3-4-12-5-7(6)10/h2,6-7,10H,1,3-5H2,(H,9,11)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMNZFSOSHOVNR-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCOC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2674276.png)
![N-(1-cyanocyclobutyl)-N,2,5-trimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2674277.png)
![methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate](/img/structure/B2674279.png)


![(2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2674283.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide](/img/structure/B2674287.png)
